molecular formula C19H21N3O5 B12386875 Isradipine-d7

Isradipine-d7

Cat. No.: B12386875
M. Wt: 378.4 g/mol
InChI Key: HMJIYCCIJYRONP-SCENNGIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isradipine-d7 is a deuterated form of isradipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope labeling. Isradipine itself is used for the treatment of hypertension and has potential neuroprotective effects in conditions like Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isradipine-d7 involves the incorporation of deuterium atoms into the isradipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the isradipine molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .

Chemical Reactions Analysis

Types of Reactions

Isradipine-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the oxidized pyridine derivative, reduced dihydropyridine form, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Isradipine-d7 is widely used in scientific research for various applications:

    Pharmacokinetic Studies: As a stable isotope-labeled compound, it is used to trace the metabolic pathways and distribution of isradipine in the body.

    Neuroprotection: Research has shown potential neuroprotective effects in models of Parkinson’s disease.

    Hypertension Research: Used to study the effects of calcium channel blockers on blood pressure regulation.

    Drug Development: Employed in the development and testing of new calcium channel blockers .

Mechanism of Action

Isradipine-d7, like isradipine, exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition decreases arterial smooth muscle contractility and vasoconstriction, leading to vasodilation and reduced blood pressure. The binding of calcium ions to calmodulin and the subsequent activation of myosin light chain kinase are key steps in this process .

Comparison with Similar Compounds

Isradipine-d7 is compared with other dihydropyridine calcium channel blockers such as:

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Nimodipine

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and analysis of the compound’s behavior in biological systems. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

378.4 g/mol

IUPAC Name

5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3,9D

InChI Key

HMJIYCCIJYRONP-SCENNGIESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

Origin of Product

United States

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